4-Hydroxy-3-nitrobenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39635-00-2 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15g/mol |
IUPAC Name |
4-hydroxy-3-nitrobenzohydrazide |
InChI |
InChI=1S/C7H7N3O4/c8-9-7(12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11H,8H2,(H,9,12) |
InChI Key |
HCXMXVGSLFXCGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxy 3 Nitrobenzohydrazide and Its Structural Analogs
Precursor Synthesis Strategies for Nitrobenzohydrazides
The foundational step in the synthesis of many complex molecules based on 4-hydroxy-3-nitrobenzohydrazide is the efficient preparation of the hydrazide itself. This typically involves the conversion of a more stable precursor, such as an ester, into the highly reactive hydrazide.
Hydrazinolysis Reactions of Substituted Esters
A primary and widely adopted method for the synthesis of this compound is the hydrazinolysis of its corresponding methyl ester, methyl 4-hydroxy-3-nitrobenzoate. nih.govfishersci.sescbt.com This reaction involves treating the ester with hydrazine (B178648) hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired hydrazide.
The synthesis of the precursor, methyl 4-hydroxy-3-nitrobenzoate, can be achieved through the nitration of methyl 4-hydroxybenzoate. google.com A process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters involves the nitration of 4-hydroxybenzoic acid alkyl esters with nitric acid at temperatures ranging from 0 to 60°C. google.com Specifically, using 30% to 62% nitric acid by weight has been shown to produce excellent yields of the pure product. google.com For instance, the methyl ester of 3-nitro-4-hydroxy-benzoic acid has been obtained with a purity greater than 99% and a melting point of 73°C. google.com
Similarly, 4-hydroxy-3-nitrobenzoic acid, a related precursor, can be synthesized by nitrating 4-hydroxybenzoic acid with 25-35% nitric acid at a temperature of about 20 to 40°C. google.com The use of finely divided 4-hydroxybenzoic acid is crucial in this process to ensure the formation of a pure product. google.com
Implementation of Green Chemistry Principles in Precursor Formation
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact. nih.govnih.gov These principles advocate for the use of less hazardous chemicals, safer solvents, and energy-efficient processes. nih.gov In the context of nitrobenzohydrazide synthesis, green chemistry can be applied by optimizing reaction conditions to reduce waste and avoid the use of toxic reagents.
One key aspect of green chemistry is the use of environmentally benign solvents and catalysts. nih.govpku.edu.cn For example, the development of synthetic routes that utilize water as a solvent or employ catalytic amounts of less toxic acids can significantly improve the environmental profile of the synthesis. pku.edu.cnresearchgate.net Furthermore, designing one-pot synthesis and multicomponent reactions can enhance atom economy and reduce the number of purification steps, thereby minimizing waste generation. nih.gov While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the broader principles of green chemistry offer a framework for future process optimization.
Condensation Reactions for Schiff Base Derivatives Incorporating this compound Substructures
The hydrazide functional group of this compound is a versatile handle for further molecular elaboration, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones). These Schiff bases are valuable intermediates in their own right and are often targeted for their diverse biological activities.
Reaction Pathways with Aromatic Aldehydes
The condensation of this compound with a variety of aromatic aldehydes is a common strategy to generate a library of Schiff base derivatives. vjs.ac.vnijpsr.com This reaction typically proceeds by mixing the hydrazide and the aldehyde in a suitable solvent, often with a catalytic amount of acid, and heating the mixture. vjs.ac.vnsemanticscholar.org The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the Schiff base.
A wide range of substituted aromatic aldehydes can be employed in this reaction, leading to a diverse set of products. For example, hydrazones have been synthesized from the reaction of hydrazides with aldehydes such as 4-hydroxybenzaldehyde (B117250), 4-methoxybenzaldehyde, and 4-chlorobenzaldehyde. vjs.ac.vn The nature of the substituent on the aromatic aldehyde can influence the reaction rate and the properties of the resulting Schiff base.
Investigation of Catalytic Systems for Enhanced Synthesis
To improve the efficiency and yield of Schiff base formation, various catalytic systems have been explored. ajrconline.orgacademiapublishing.org Acid catalysts, such as acetic acid or p-toluenesulfonic acid, are commonly used to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide. nih.govvjs.ac.vn
In addition to traditional acid catalysts, metal complexes have also been investigated for their catalytic activity in condensation reactions. ajrconline.orgacademiapublishing.orgresearchgate.net While the direct application of these catalysts to the synthesis of this compound-derived Schiff bases is not explicitly detailed, the principles of using metal ions to activate the reactants are broadly applicable. For instance, Lewis acidic metal centers can coordinate to the carbonyl oxygen, enhancing its reactivity.
Furthermore, the development of heterogeneous catalysts, such as those supported on silica (B1680970) or other solid supports, offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netacs.orgnih.govrsc.org The application of microwave irradiation to the synthesis of Schiff bases derived from hydrazides has been shown to be highly effective. ijpsr.comresearchgate.net
In a typical microwave-assisted synthesis, the reactants are mixed in a suitable solvent (or sometimes neat) and irradiated in a microwave reactor. ijpsr.com The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes. acs.orgnih.gov For example, the condensation of hydrazides with aromatic aldehydes in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation has been reported to efficiently produce the corresponding Schiff bases. ijpsr.comresearchgate.net This method not only enhances the reaction rate but can also lead to cleaner reactions with fewer side products, simplifying purification. ijpsr.comacs.org
Derivatization Strategies for the Benzohydrazide (B10538) Scaffold
The benzohydrazide scaffold, characterized by a C=O group and a C-N-N moiety, is a versatile platform for chemical modification. aip.org Its derivatives, particularly hydrazones, are a significant class of compounds in medicinal and materials chemistry. researchgate.netresearcher.life The primary strategies for derivatization revolve around the reactive hydrazide (-CONHNH2) group, which readily undergoes condensation reactions with various electrophiles.
Introduction of Aromatic Substituents
A common and effective strategy for modifying the benzohydrazide scaffold is the introduction of various aromatic substituents. This is typically achieved through the condensation reaction of a benzohydrazide with a wide range of substituted aromatic aldehydes or ketones. tpcj.orgnih.gov This reaction creates a new carbon-nitrogen double bond (C=N), forming a hydrazone, also known as a Schiff base. ijpsr.comnih.gov
The diversity of commercially available or synthetically accessible aromatic aldehydes allows for the systematic introduction of different functional groups onto the benzohydrazide backbone. These substituents can be used to modulate the electronic and steric properties of the final molecule. For instance, researchers have synthesized series of benzoyl hydrazones by reacting a primary hydrazide with aldehydes containing different substituents, such as nitro, bromo, trifluoromethyl, and methoxy groups. nih.govnih.gov The purpose of these modifications is often to explore structure-activity relationships for various biological targets. nih.govmdpi.com
For example, studies have detailed the synthesis of N'-benzylidene-benzohydrazides where the benzylidene ring carries various substituents. nih.gov The choice of solvent and catalyst can influence the reaction; often, the reaction is carried out in refluxing ethanol (B145695), sometimes with a catalytic amount of acid like acetic acid. nih.gov
Table 1: Examples of Synthesized Benzohydrazide Derivatives with Aromatic Substituents
| Parent Hydrazide | Reactant Aldehyde | Resulting Compound | Reference |
|---|---|---|---|
| 4-Nitrobenzohydrazide (B182513) | 3-Bromosalicylaldehyde | N'-(3-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide | tandfonline.com |
| 4-Nitrobenzohydrazide | 4-Hydroxy-3,5-dimethoxybenzaldehyde | N′-(4-Hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide | nih.gov |
| 4-(Trifluoromethyl)benzohydrazide | 2-Bromobenzaldehyde | N'-(2-Bromobenzylidene)-4-(trifluoromethyl)benzohydrazide | mdpi.com |
| 4-(Trifluoromethyl)benzohydrazide | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | nih.gov |
This table is interactive and can be sorted by column.
Modifications at the Hydrazone Linkage
The primary method of modifying this linkage is through the choice of the carbonyl compound (aldehyde or ketone) used in the condensation reaction. tpcj.org Reacting the parent hydrazide with aliphatic ketones instead of aromatic aldehydes, for instance, results in a different substitution pattern directly adjacent to the C=N bond. nih.govmdpi.com
Further derivatization can occur on the hydrazone itself. The amide proton (-NH-) can be a site for further reactions, and the azomethine group (-C=N-) possesses a unique reactivity profile. For example, the nitrogen atom of the azomethine group can participate in coordination with metal ions. researchgate.net Cyclization reactions are also a prominent modification strategy. Schiff bases derived from benzohydrazides can undergo cyclization with reagents like chloroacetyl chloride to yield four-membered heterocyclic rings known as 2-azetidinones (β-lactams). ijpsr.com
Mechanistic Studies of Reaction Pathways in Benzohydrazide Synthesis
The synthesis of benzohydrazides and their subsequent derivatization into hydrazones proceed through well-established reaction mechanisms. The formation of the primary benzohydrazide typically involves the hydrazinolysis of an ester, such as the reaction between an ethyl benzoate (B1203000) derivative and hydrazine hydrate. ijpsr.com
The subsequent and most common derivatization, the formation of a hydrazone, is a condensation reaction that generally proceeds via a two-step mechanism. aip.org
Nucleophilic Addition: The terminal nitrogen atom of the hydrazide's amino group (-NH2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. otterbein.edu This leads to the formation of a tetrahedral intermediate, often called a carbinolamine.
Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the hydrazone. aip.org This step is often acid-catalyzed.
More complex mechanistic pathways have been investigated for further functionalization of the benzohydrazide scaffold. For example, copper-catalyzed γ-azidation of benzohydrazides is proposed to proceed through a tandem 1,5-hydrogen atom transfer (1,5-HAT) process followed by a copper-mediated azido (B1232118) transfer. researchgate.net Such studies on reaction mechanisms are crucial for developing novel synthetic methods and achieving site-selective functionalization. researchgate.net The electronic nature of substituents on the aromatic rings can also influence reaction rates, a concept explored through Hammett plots in related systems, where electron-withdrawing or electron-donating groups can affect the charge distribution at the reaction center during the rate-determining step. otterbein.edu
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy Applications
FT-IR spectroscopy reveals the characteristic vibrational modes of the functional groups within 4-Hydroxy-3-nitrobenzohydrazide. The FT-IR spectrum of a related compound, N′-(3-hydroxybenzylidene)-4-nitrobenzohydrazide, shows key absorption bands that provide insight into its molecular structure. nih.gov For instance, the stretching vibrations of the N-H group are typically observed in the range of 3173 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration is a prominent feature, generally appearing in the 1629-1711 cm⁻¹ region. researchgate.netmdpi.com The C=N bond of the hydrazone linkage gives rise to a band around 1604 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are also present, typically in the region of 3047 cm⁻¹. mdpi.com
Table 1: Key FT-IR Spectral Data for Related Hydrazone Compounds
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
| N-H | Stretching | 3173 | researchgate.net |
| C=O | Stretching | 1629-1711 | researchgate.netmdpi.com |
| C=N | Stretching | 1604 | mdpi.com |
| Aromatic C-H | Stretching | 3047 | mdpi.com |
This table presents data from related hydrazone compounds to infer the expected spectral characteristics of this compound.
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For benzohydrazide (B10538), a parent compound, the FT-Raman spectrum shows a strong band at 1000 cm⁻¹, which is assigned to the CCC trigonal bending of the benzene (B151609) ring. researchgate.net The C-H in-plane bending modes in aromatic systems are typically found between 1000 and 1300 cm⁻¹. researchgate.net Raman spectroscopy is particularly useful for studying the secondary structures of related biological molecules, such as proteins. nih.gov
Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed and comprehensive assignment of all fundamental vibrational modes. biointerfaceresearch.com For the related compound 4-nitrobenzohydrazide (B182513), NCA has been employed to analyze its vibrational spectra, aided by Density Functional Theory (DFT) calculations. researchgate.net This analysis allows for a precise correlation between the observed experimental frequencies from FT-IR and FT-Raman spectra and the calculated vibrational modes of the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the detailed atomic connectivity and chemical environment of hydrogen and carbon atoms within a molecule.
The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. In a derivative, N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons, the N-H proton, and the O-H proton. nih.gov For example, the N-H proton of the hydrazide group typically appears as a singlet at a downfield chemical shift. researchgate.netnih.gov Aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. researchgate.netnih.gov
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. oregonstate.edu In derivatives like N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide, the carbonyl carbon (C=O) signal is typically observed in the downfield region, around 161.72 ppm. nih.gov The carbon atom of the C=N bond appears at approximately 148.57 ppm. nih.gov The carbon atoms of the aromatic rings resonate in the range of 105-150 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for a Related Hydrazone Derivative
| Carbon Atom | Chemical Shift (ppm) | Source |
| C=O | 161.72 | nih.gov |
| C=N | 148.57 | nih.gov |
| Aromatic Carbons | 105-150 | nih.gov |
This table is based on data from N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide to illustrate expected chemical shifts.
X Ray Crystallographic Analysis and Solid State Structural Investigations
Single Crystal X-ray Diffraction (SC-XRD) Studies
SC-XRD studies have been successfully employed to elucidate the molecular and supramolecular structures of 4-hydroxy-3-nitrobenzohydrazide and a variety of its derivatives. These investigations are crucial for confirming the chemical identity and stereochemistry of the synthesized compounds and for understanding the subtle interplay of forces that dictate the crystalline packing.
Determination of Crystal System and Space Group
The foundational step in crystallographic analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. A survey of the crystallographic data for derivatives of this compound reveals a prevalence of lower-symmetry crystal systems, particularly monoclinic and triclinic systems.
For instance, several derivatives crystallize in the monoclinic system . Examples include:
(E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide, which adopts the space group P2₁/n. nih.govnih.gov
N′-(3,5-dichlorosalicylidene)-4-nitrobenzohydrazide crystallizes in the P2₁/n space group. tandfonline.com
A methanol (B129727) solvate of N′-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide crystallizes in the P2₁/c space group. researchgate.net
(E)-N′-(naphthalen-1-ylmethylene)-4-nitrobenzohydrazide belongs to the P2₁/c space group. researchgate.net
2-benzoylamino-N′-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide crystallizes in the C2/c space group. st-andrews.ac.uknih.gov
(E)-N′-(3,4-Dihydroxybenzylidene)-4-nitrobenzohydrazide adopts the P2/c space group. researchgate.net
The triclinic system , characterized by lower symmetry, is also observed. Methyl 4-hydroxy-3-nitrobenzoate, for example, crystallizes in the P-1 space group with two unique molecules in the asymmetric unit. mdpi.com Similarly, N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate adopts the triclinic P1 space group. iucr.org
The interactive table below summarizes the crystal system and space group for a selection of this compound derivatives.
| Compound | Crystal System | Space Group | Reference |
| (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide | Monoclinic | P2₁/n | nih.govnih.gov |
| N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate | Triclinic | P1 | iucr.org |
| N′-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide-methanol-water (2/1/1) | Monoclinic | P2₁/c | researchgate.net |
| (E)-N′-(naphthalen-1-ylmethylene)-4-nitrobenzohydrazide | Monoclinic | P2₁/c | researchgate.net |
| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | mdpi.com |
| 2-benzoylamino-N′-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide | Monoclinic | C2/c | st-andrews.ac.uknih.gov |
| (E)-N′-(3,4-Dihydroxybenzylidene)-4-nitrobenzohydrazide | Monoclinic | P2/c | researchgate.net |
| N′-(3,5-dichlorosalicylidene)-4-nitrobenzohydrazide | Monoclinic | P2₁/n | tandfonline.com |
Analysis of Molecular Conformation (e.g., E/Z Isomerism at C=N, Dihedral Angles)
The molecular conformation, particularly the geometry around the C=N double bond and the relative orientation of the aromatic rings, is a key feature revealed by SC-XRD. For the Schiff base derivatives of this compound, the molecule typically adopts an E conformation about the azomethine (C=N) double bond. nih.goviucr.orgnih.gov This configuration is generally the more thermodynamically stable isomer.
The orientation of the nitro group relative to the benzene (B151609) ring to which it is attached is another important conformational parameter. In methyl 4-hydroxy-3-nitrobenzoate, the nitro group lies close to the plane of the benzene ring, with dihedral angles of 6.1(6)° and 6.2(7)° for the two independent molecules in the crystal structure. mdpi.com In contrast, the nitro group in (E)-N′-(4-hydroxybenzylidene)-2-nitrobenzohydrazide is significantly twisted out of the plane of the attached ring by 37.5(3)°. iucr.org
An intramolecular O-H···N hydrogen bond is often observed in derivatives containing a hydroxyl group ortho to the azomethine nitrogen, which helps to stabilize the planar conformation of the molecule. iucr.org
Precision Analysis of Intramolecular Bond Lengths and Angles
SC-XRD provides highly precise measurements of intramolecular bond lengths and angles, allowing for detailed comparisons with standard values and with related structures. In the derivatives of this compound, the bond lengths and angles are generally within the expected ranges. nih.govnih.gov For example, the C=N double bond and the C=O (keto) bond distances in N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide are 1.269(2) Å and 1.210(2) Å, respectively, which are very close to the formal double bond lengths. iucr.org
Examination of Intermolecular Interactions in the Crystalline State
The packing of molecules in a crystal is directed by a variety of intermolecular interactions. A thorough analysis of these interactions is essential for understanding the stability and properties of the crystalline material.
Comprehensive Analysis of Hydrogen Bonding Networks (N-H⋯O, O-H⋯N, O-H⋯O, C-H⋯O, C-H⋯Cl, O-H⋯Br)
Hydrogen bonding is a dominant force in the crystal packing of this compound and its derivatives, owing to the presence of multiple donor (N-H, O-H) and acceptor (O, N, Cl, Br) sites. These interactions can be both intramolecular and intermolecular.
A variety of hydrogen bonding motifs are observed, including:
N-H⋯O: This is a very common and strong interaction, where the amide N-H group donates a hydrogen bond to an oxygen atom, which can be from a carbonyl group, a nitro group, or a hydroxyl group of a neighboring molecule. nih.govnih.govst-andrews.ac.uknih.govnih.gov
O-H⋯N: The phenolic hydroxyl group can donate a hydrogen bond to the azomethine nitrogen atom of an adjacent molecule. nih.govnih.gov
O-H⋯O: This interaction involves a hydroxyl group donating a hydrogen bond to an oxygen atom of a nitro, carbonyl, or another hydroxyl group. nih.govnih.gov
C-H⋯O: Weaker C-H⋯O hydrogen bonds also play a significant role in stabilizing the crystal structure, with aromatic C-H groups acting as donors. nih.govmdpi.com
C-H⋯Cl and O-H⋯Br: In derivatives containing halogen substituents, interactions involving these atoms as hydrogen bond acceptors are also observed. iucr.org
These hydrogen bonds often link molecules into one-, two-, or three-dimensional networks. For instance, in (E)-N′-(4-hydroxybenzylidene)-3-nitrobenzohydrazide, intermolecular N-H⋯O, O-H⋯N, O-H⋯O, and C-H⋯O hydrogen bonds create layers parallel to the (101) plane. nih.gov In N′-(3-hydroxybenzylidene)-4-nitrobenzohydrazide, four molecules are linked by strong O-H⋯O and N-H⋯O hydrogen bonds to form a motif. nih.gov
The table below provides examples of hydrogen bond distances for selected compounds.
| Compound | Hydrogen Bond Type | Donor-H···Acceptor | D···A Distance (Å) | Reference |
| (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide | N-H···O | N2-H2A···O1 | 3.0597(19) | nih.gov |
| O-H···N | O1-H1···N1 | 3.0757(19) | nih.gov | |
| C-H···O | C5-H5···O1 | 3.367(2) | nih.gov | |
| N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitro... | N-H···O | N2-H2···O5 | - | iucr.org |
| C-H···O | C13-H13···O4 | 3.232(3) | iucr.org | |
| Methyl 4-hydroxy-3-nitrobenzoate | O-H···O | O3A-H3A···O1B | - | mdpi.com |
| C-H···O | C1B-H1B···O2A | - | mdpi.com |
Characterization of π-π Stacking Interactions
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules contribute significantly to the stability of the crystal structures. These interactions are particularly important in compounds with planar or nearly planar molecular conformations.
The strength and geometry of π-π stacking interactions are characterized by the centroid-to-centroid distance between the interacting rings and the slip angle. In (E)-N′-(4-hydroxybenzylidene)-3-nitrobenzohydrazide, the layers formed by hydrogen bonding are further stabilized by π-π stacking interactions with a centroid-to-centroid distance of 3.635(2) Å. nih.gov Similarly, in N′-(3-hydroxybenzylidene)-4-nitrobenzohydrazide, a weak π-electron ring to π-electron ring interaction is observed with a centroid-to-centroid distance of 3.6803(16) Å. nih.gov
In methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions are found between the aromatic rings of adjacent molecules, linking them in a head-to-tail fashion with centroid-to-centroid distances of 3.713(3) Å and 3.632(3) Å for the two independent molecules. mdpi.com For N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide, π-π interactions with a centroid-centroid distance of 4.0395(14) Å contribute to the formation of a supramolecular three-dimensional architecture. iucr.org
Hirshfeld Surface Analysis and Associated Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govnih.govbiointerfaceresearch.com This method maps the electron distribution of a molecule in its crystalline environment, allowing researchers to identify regions of close contact between neighboring molecules.
The analysis generates a three-dimensional surface, color-coded to show different properties. A key property mapped is the normalized contact distance (d_norm), which highlights intermolecular contacts shorter than, equal to, and longer than the van der Waals radii of the interacting atoms. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or no contacts. nih.govbiointerfaceresearch.com
Associated two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize all intermolecular contacts in the crystal. researchgate.netnih.gov These plots display the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of atomic contacts (e.g., H···H, O···H, C···H) can be calculated, providing a quantitative measure of the forces holding the crystal together. nih.gov
For this compound, one would anticipate significant contributions from O···H contacts due to the hydroxyl, nitro, and hydrazide groups, which are capable of acting as hydrogen-bond donors and acceptors. However, without the prerequisite crystal structure data, a specific Hirshfeld surface analysis cannot be performed.
Elucidation of Crystal Packing Arrangements and Supramolecular Architectures
The combination of strong and weak intermolecular interactions dictates how molecules of this compound would arrange themselves in the crystal, known as the crystal packing. This packing can lead to the formation of higher-order supramolecular architectures, such as one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. researchgate.netnih.goviucr.org
For instance, intermolecular hydrogen bonds could link molecules into chains or sheets. nih.gov These sheets might then be further interconnected by weaker π-π stacking or C-H···O interactions to build the full 3D structure. The specific architecture is critical as it influences the material's physical properties, such as its melting point, solubility, and mechanical strength.
Numerous studies on similar benzohydrazide (B10538) derivatives show the formation of intricate hydrogen-bonded networks that define their solid-state structures. iucr.orgnih.govtandfonline.comtandfonline.com However, in the absence of experimental data for this compound, any description of its crystal packing or supramolecular assembly would be purely speculative.
Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3 Nitrobenzohydrazide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has emerged as a powerful tool for predicting the molecular properties of 4-hydroxy-3-nitrobenzohydrazide. These calculations offer a theoretical framework to understand its behavior at a molecular level.
Geometry Optimization and Prediction of Minimum Energy Conformations
Theoretical calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. researchgate.net This process of geometry optimization seeks the lowest energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. These optimized parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar benzohydrazide (B10538) structures. researchgate.netnih.gov The stability of the optimized geometry is confirmed by ensuring that all calculated vibrational frequencies are positive, indicating a true energy minimum.
Below is a table showcasing typical bond lengths and angles that would be determined through such computational methods, based on analyses of closely related structures.
| Parameter | Calculated Value |
| C-N Bond Length (Hydrazide) | ~1.37 Å |
| C=O Bond Length | ~1.23 Å |
| N-H Bond Length | ~1.02 Å |
| C-C-N Bond Angle | ~117° |
| C-N-N Bond Angle | ~120° |
Note: These values are illustrative and based on general findings for similar compounds. Precise values for this compound would be specific to its calculated optimized geometry.
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energies)
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov
The HOMO acts as an electron donor, and its energy is related to the ionization potential, while the LUMO is an electron acceptor, with its energy related to the electron affinity. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For aromatic hydrazides, the HOMO is often localized on the phenyl ring and the hydrazide group, while the LUMO can be distributed over the nitro group and the carbonyl moiety, facilitating charge transfer within the molecule. researchgate.netresearchgate.net
| Parameter | Typical Calculated Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Energy Gap | ~4.0 |
Note: These energy values are estimations based on related compounds and serve to illustrate the concept.
Computational Vibrational Frequency Predictions and Spectral Correlations
DFT calculations are employed to predict the vibrational spectra (infrared and Raman) of this compound. acs.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies corresponding to the normal modes of the molecule can be obtained. nih.gov These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to a strong correlation with experimentally measured spectra. acs.org This correlation allows for the confident assignment of observed spectral bands to specific molecular motions, such as the stretching and bending of C=O, N-H, and N-O bonds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. uni-muenchen.demdpi.com This is an invaluable tool for predicting the sites of chemical reactivity. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netchemrxiv.org
For this compound, the MEP map would likely show strong negative potentials around the oxygen atoms of the carbonyl and nitro groups, as well as the hydroxyl group, indicating these as primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netchemrxiv.org The hydrogen atoms of the hydrazide and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction.
Fukui Function Analysis for Chemical Reactivity Sites
Fukui function analysis offers a more quantitative approach to identifying reactive sites within a molecule by describing how the electron density changes upon the addition or removal of an electron. nih.govscm.com This method helps to pinpoint the specific atoms that are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function is a local reactivity descriptor that can provide more detailed insights than MEP analysis alone. nih.gov For a molecule like this compound, this analysis would further refine the understanding of the reactivity of the nitro, hydroxyl, and hydrazide functional groups.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of intramolecular interactions. materialsciencejournal.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their interaction energy, which is related to the stability of the molecule.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs) within a molecular system. dergipark.org.trresearchgate.net This method is based on the electron density (ρ) and its first derivative, allowing for the identification of regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. The analysis generates 3D plots where different types of interactions are color-coded, providing a clear picture of the forces that stabilize the molecular conformation.
In systems analogous to this compound, RDG analysis has been instrumental in elucidating the nature and strength of intramolecular and intermolecular hydrogen bonds. For instance, in a study on (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide, RDG analysis was employed to explore the non-covalent interactions, providing valuable insights into the molecule's stability. rsc.org Similarly, research on 4-nitrobenzohydrazide (B182513) utilized RDG analysis to understand the intermolecular interactions within the crystal structure. researchgate.net For this compound, one would expect to observe significant non-covalent interactions, including hydrogen bonding involving the hydroxyl and hydrazide groups, as well as potential π-π stacking interactions involving the benzene (B151609) ring.
The RDG is calculated using the following formula:
The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to distinguish between different types of interactions. A negative λ₂ indicates attractive interactions (like hydrogen bonds), while a positive λ₂ signifies repulsive interactions (steric clashes). The strength of the interaction is typically represented by a color scale on the RDG isosurface.
While specific RDG data for this compound is not available in the reviewed literature, the table below illustrates the kind of data that would be generated from such an analysis, based on findings for similar molecules.
| Interaction Type | Sign(λ₂) * ρ | Typical Color in RDG Plot | Expected Location in this compound |
|---|---|---|---|
| Strong Hydrogen Bonds | Large negative value | Blue | Between the hydroxyl proton and the carbonyl oxygen of the hydrazide group (intramolecular) or with solvent/other molecules (intermolecular). |
| Van der Waals Interactions | Value close to zero | Green | Between the phenyl rings of adjacent molecules (π-π stacking). |
| Steric Repulsion | Large positive value | Red | In regions of high electron density overlap, such as between bulky groups. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited-state properties of molecules. rsc.orgresearchgate.net It allows for the prediction of absorption spectra (UV-Vis), emission spectra, and other properties related to how a molecule interacts with light. This is crucial for understanding the photophysical behavior of compounds and their potential applications in areas like materials science and photochemistry.
The application of TD-DFT to hydrazone derivatives has been shown to provide reliable predictions of their electronic transitions. researchgate.net For this compound, TD-DFT calculations would yield information on the energies of the lowest singlet excited states, the corresponding oscillator strengths (which determine the intensity of absorption peaks), and the nature of the electronic transitions (e.g., π→π, n→π).
A typical TD-DFT analysis involves calculating the vertical excitation energies from the optimized ground-state geometry. The results are often presented in a table that includes the excitation energy (in eV and nm), the oscillator strength (f), and the major orbital contributions to the transition.
Although specific TD-DFT data for this compound is not present in the searched literature, a representative data table is shown below, illustrating the expected format and type of information.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S1 | - | - | - | HOMO -> LUMO |
| S2 | - | - | - | HOMO-1 -> LUMO |
| S3 | - | - | - | HOMO -> LUMO+1 |
Global Reactivity Descriptors and Quantum Chemical Parameters
Key global reactivity descriptors include:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity and lower kinetic stability. scirp.org
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. scirp.org
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A larger softness value indicates higher reactivity. scirp.org
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. Calculated as ω = χ² / (2η).
Studies on various hydrazide derivatives have successfully used these descriptors to rationalize their chemical behavior. scirp.orgresearchgate.net For this compound, these parameters would provide a quantitative measure of its stability and reactivity, which is valuable for predicting its behavior in chemical reactions.
The following table presents a hypothetical set of global reactivity descriptors for this compound, based on typical values observed for similar compounds.
| Parameter | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | - | Energy of the highest occupied molecular orbital. |
| ELUMO | - | - | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | - | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | - | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | - | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | - | Measure of the ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | - | Resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 1 / η | - | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | - | Global electrophilic nature of the molecule. |
Coordination Chemistry of 4 Hydroxy 3 Nitrobenzohydrazide Derivatives As Ligands
Ligand Design Principles from Benzohydrazide (B10538) Scaffolds
Benzohydrazide and its derivatives are foundational in the design of polydentate ligands. The core structure contains both a hard donor atom (oxygen) and a soft donor atom (nitrogen), making them amenable to coordination with a variety of metal ions. The key design principles revolve around the following aspects:
Tautomerization: In solution, hydrazones can exist in equilibrium between the amido and iminol forms through intramolecular proton transfer. This tautomerization influences the coordination behavior, as the deprotonated iminol form offers a different set of donor atoms and charge compared to the neutral amido form. In the solid state, hydrazones predominantly exist in the amido form.
Substituent Effects: The introduction of substituents onto the benzohydrazide framework can significantly alter the electronic properties and steric hindrance of the ligand, thereby influencing the stability and geometry of the resulting metal complexes. For instance, the electron-withdrawing nitro group in 4-hydroxy-3-nitrobenzohydrazide can affect the acidity of the phenolic proton and the electron density on the donor atoms.
Increased Denticity: The number of coordination sites can be increased by introducing additional functional groups. For example, attaching a heterocyclic ring to the hydrazone framework can introduce another heteroatom (like nitrogen or sulfur) that can participate in coordination, leading to tridentate or even higher denticity ligands. mtct.ac.in This increased chelation often results in more stable metal complexes. mtct.ac.in
Bridging Capabilities: In certain instances, functional groups like the phenolate (B1203915) oxygen can act as a bridge between two metal centers, leading to the formation of dimeric or polymeric structures. mtct.ac.in
Synthesis and Isolation of Metal Complexes
The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Benzohydrazide derivatives have been successfully used to synthesize complexes with a wide range of transition metals. The reaction of this compound or its derivatives with salts of copper(II), zinc(II), cobalt(II), nickel(II), iron(III), and cadmium(II) in solvents like methanol (B129727) or ethanol (B145695) often leads to the formation of stable coordination compounds. ijcmas.comnih.gov The specific nature of the metal ion influences the geometry and coordination number of the resulting complex. For example, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while tetrahedral geometries are common for Zn(II) and Cd(II) complexes. nih.gov The synthesis of an iron(III) complex with a pyridoxal-thiosemicarbazone ligand, a related class of compounds, resulted in an octahedral structure. nih.gov
The reaction of 4-hydroxybenzaldehyde (B117250) with 3-nitrobenzohydrazide in methanol yields (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide. nih.gov Similarly, the condensation of 3-nitrobenzaldehyde (B41214) with 4-hydroxybenzohydrazide produces 4-Hydroxy-N′-(3-nitrobenzylidene)benzohydrazide. nih.gov These hydrazone compounds can then be used as ligands for complexation with various metal ions.
The stoichiometry of the resulting metal complexes is highly dependent on the metal-to-ligand molar ratio used in the synthesis, as well as the reaction conditions such as temperature and solvent. For instance, reacting a ligand with a metal salt in a 1:1, 1:2, or even a 2:1 metal-to-ligand ratio can lead to complexes with different compositions and structures.
The synthesis of complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic ligand, was carried out using a 1:2 metal-to-ligand molar ratio. nih.gov In the case of lanthanide complexes with benzohydrazide, the reaction conditions, particularly the temperature and solvent, were found to be crucial in determining the final product, leading to the formation of discrete molecules, one-dimensional coordination polymers, or different polymeric structures with in situ ligand modifications. rsc.orgnih.gov For example, reactions at ambient temperature in isopropanol (B130326) yielded discrete complexes, while hydrothermal conditions at 110°C and 145°C led to the formation of coordination polymers, with the higher temperature causing complete hydrolysis of the benzohydrazide ligand. rsc.orgnih.gov
The preparation of a hydrazone compound from 4-hydroxybenzohydrazide and 4-hydroxy-3-nitrobenzaldehyde (B41313) was achieved by stirring an ethanol solution of the reactants at room temperature. researchgate.net
Characterization Techniques for Coordination Compounds
A combination of spectroscopic and physical methods is employed to elucidate the structure and properties of the synthesized metal complexes.
FT-IR Spectroscopy: This technique is invaluable for determining how the ligand coordinates to the metal ion. The disappearance of the ν(C=O) (amide I) band and the appearance of new bands corresponding to ν(C=N) (azomethine) and ν(C-O) (enolic) vibrations can confirm the tautomerization of the ligand upon complexation. Shifts in the positions of key vibrational bands, such as the ν(N-H), ν(C=N), and phenolic ν(C-O) bands, provide evidence of coordination. ijcmas.com The appearance of new low-frequency bands can often be attributed to the formation of M-O and M-N bonds. ijcmas.com
UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For instance, the position and number of d-d bands can help distinguish between octahedral, tetrahedral, and square planar geometries for transition metal complexes. asianpubs.org Charge transfer bands, typically observed in the ultraviolet region, can also provide insights into the electronic structure of the complexes.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II) and Cd(II). nih.gov Upon complexation, the chemical shifts of protons and carbons near the coordination sites will be affected. The disappearance of the N-H proton signal in the ¹H NMR spectrum can indicate deprotonation and coordination of the iminolic form of the ligand. nih.gov
Table 1: Spectroscopic Data for Benzohydrazide Derivatives and their Complexes
| Compound/Complex | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Chemical Shifts (δ, ppm) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|
| 2-(benzamido) benzohydrazide derivative | 3286 (O-H), 3195 (N-H), 1648 (C=O), 1604 (C=N) nih.gov | 12.32 (NH-CO), 11.89 (NH-N), 11.12 (OH), 8.69 (N=CH) nih.gov | Not specified |
| Nicotinamide N-oxide | Not specified | Not specified | Recorded in the 200-800 nm range nih.gov |
Interactive Data Table: Click on column headers to sort.
Magnetic susceptibility measurements are crucial for determining the magnetic properties of paramagnetic metal complexes, which in turn helps in deducing their geometry. The magnetic moment of a complex is related to the number of unpaired electrons in the d-orbitals of the metal ion. For example, high-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.3-5.2 B.M., while square planar Ni(II) complexes are diamagnetic (magnetic moment of 0 B.M.). These measurements, in conjunction with electronic spectral data, provide strong evidence for the stereochemistry of the complexes. Lanthanide complexes, such as those of Gd(III) and Dy(III) with benzohydrazide, have also been shown to exhibit interesting magnetic properties, including antiferromagnetic interactions. rsc.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide |
| 4-Hydroxy-N′-(3-nitrobenzylidene)benzohydrazide |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |
| 2-(benzamido) benzohydrazide |
| Nicotinamide N-oxide |
| 1-phenyl-2-nitropropene |
| Copper(II) |
| Zinc(II) |
| Cobalt(II) |
| Nickel(II) |
| Iron(III) |
| Cadmium(II) |
| Silver(I) |
| Gadolinium(III) |
Molar Conductivity Studies for Electrolyte Classification
Molar conductivity measurements are a fundamental technique used to classify metal complexes as either electrolytic or non-electrolytic in nature. This is determined by dissolving the complex in a suitable solvent, typically at a concentration of 10⁻³ M, and measuring its ability to conduct electricity. The resulting molar conductance values (ΛM) provide insight into whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.
Generally, complexes with low molar conductivity values are considered non-electrolytes, indicating that the anions are directly bonded to the metal center within the coordination sphere. Conversely, higher molar conductivity values suggest an electrolytic nature, where the anions are not part of the primary coordination sphere and exist as free ions in solution.
For instance, studies on various metal(II) complexes have shown that those with molar conductance values in the range of 12–17 Ω⁻¹ cm² mol⁻¹ in DMSO are non-electrolytic. yu.edu.jo Similarly, a series of novel metal(II) complexes derived from a 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide ligand exhibited molar conductance values between 13.0 and 33.4 Ω⁻¹ cm² mol⁻¹ in DMF, also indicating their non-electrolytic nature. nih.gov In some cases, slightly higher values within this range might suggest partial dissociation of the complex in the solvent. nih.gov
In contrast, some complexes, such as certain V(IV) and Cd(II) complexes, display higher molar conductance values (in the range of 46–89 Ω⁻¹cm²·mol⁻¹), signifying their electrolytic behavior. nih.gov The classification based on molar conductivity is a crucial step in the characterization of new coordination compounds, providing foundational information about their structural composition.
Table 1: Molar Conductivity of Various Metal Complexes
| Complex Type | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolyte Classification | Reference |
| Metal(II) Complexes | DMSO | 12–17 | Non-electrolyte | yu.edu.jo |
| Metal(II) Complexes with 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide | DMF | 13.0–33.4 | Non-electrolyte | nih.gov |
| Zr(IV) and Ru(III) Complexes | DMF | 46–89 | Non-electrolyte | nih.gov |
| V(IV) and Cd(II) Complexes | DMF | 46–89 | Electrolyte | nih.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a vital analytical technique for assessing the thermal stability of metal complexes and for confirming the presence of solvent molecules, such as water, within the coordination sphere or as part of the crystal lattice. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve provides a quantitative measure of mass loss at different temperatures, corresponding to the decomposition of the ligand, the loss of coordinated or uncoordinated solvent molecules, and the final formation of a metal oxide residue.
For example, the TGA of Co(III) and Zr(IV) complexes with a Schiff base derived from 3-nitrobenzaldehyde showed multi-step decomposition. rsisinternational.org The initial weight loss at lower temperatures (around 30-90°C) often corresponds to the removal of water molecules. rsisinternational.org Subsequent decomposition steps at higher temperatures represent the loss of organic moieties, such as the nitro group and other parts of the ligand. rsisinternational.org
Table 2: Thermal Decomposition Data for Selected Metal Complexes
| Complex | Temperature Range (°C) | Mass Loss (%) | Corresponding Moiety Lost | Reference |
| Zr(IV) Complex | 30-90 | 4.51 | Two water molecules | rsisinternational.org |
| Zr(IV) Complex | 160-240 | 15.57 | Three NO₂ molecules | rsisinternational.org |
| Zr(IV) Complex | 270-670 | 70.55 | Two C₁₈H₁₆N₅ molecules | rsisinternational.org |
| Zn(II) Complex | 274-312 | 36.85 | Organic moiety with two chloride ions (C₄H₄N₄O₄Cl₂) | researchgate.net |
Elucidation of Coordination Modes and Chelation Behavior
The coordination behavior of this compound and its derivatives is multifaceted, with the ligand capable of binding to metal ions in various modes. This versatility is a key feature that allows for the formation of a wide array of metal complexes with different structural and electronic properties.
Investigation of Mono-, Bi-, and Polydentate Coordination
Hydrazone ligands, including those derived from this compound, can act as monodentate, bidentate, or even tridentate ligands. mdpi.com The specific coordination mode often depends on the reaction conditions, the nature of the metal ion, and the presence of other coordinating species.
In many cases, these ligands coordinate to the metal ion in a bidentate fashion. For instance, in some Cu(II) and Zn(II) complexes, 4-hydroxy-3-nitro-2H-chromen-2-one, a related compound, coordinates as a monobasic bidentate ligand through the deprotonated hydroxyl group and the oxygen atom of the nitro group. nih.gov In other instances, coordination occurs through the phenolic oxygen and the imine nitrogen atom. jocpr.com
Tridentate coordination is also observed, where the ligand binds to the metal ion through three donor atoms, often in an ONO sequence. yu.edu.jo This can involve the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. The formation of five- and six-membered chelate rings through such coordination contributes to the stability of the resulting complexes. bendola.com The versatility in coordination allows for the assembly of not only discrete molecular systems but also coordination polymers and supramolecular architectures. mdpi.com
Role of Keto-Enol Tautomerism in Metal Binding
A crucial aspect influencing the coordination chemistry of hydrazone ligands is their ability to exist in keto-enol tautomeric forms. frontiersin.org The keto form contains a carbonyl group (C=O), while the enol form features a hydroxyl group and a carbon-carbon double bond (C=C-OH). This tautomerism plays a significant role in how the ligand binds to a metal ion.
In the solid state and in solution, there is often an equilibrium between the keto and enol forms. masterorganicchemistry.com The coordination to a metal ion can favor one tautomeric form over the other. Deprotonation of the enolic hydroxyl group upon chelation is a common mechanism. The presence of intramolecular hydrogen bonding in the enol form can also influence its stability and reactivity. masterorganicchemistry.com
The keto-enol tautomerism is particularly relevant in the coordination of oxindole (B195798) derivatives and other related compounds, where this structural flexibility is critical to their biological activities. frontiersin.org The ability of the ligand to deprotonate from the enol form allows it to act as an anionic ligand, forming stable chelate rings with the metal ion. This process is often confirmed by spectroscopic techniques, where the disappearance of the N-H proton signal and the appearance of new bands corresponding to C=N-N=C linkages in the NMR and IR spectra, respectively, indicate enolization and subsequent coordination.
Structural Determination of Metal Complexes via Single Crystal X-ray Diffraction
While spectroscopic and analytical techniques provide valuable information about the structure and bonding in metal complexes, single-crystal X-ray diffraction is the definitive method for elucidating their three-dimensional structure at an atomic level. rigaku.com This powerful technique allows for the precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. rigaku.com
For example, single-crystal X-ray diffraction studies have been used to confirm the structures of numerous coordination compounds, revealing details such as the linear geometry of some silver complexes and the triangular planar geometry of others. researchgate.net In the context of benzohydrazide derivatives, X-ray diffraction has been used to study the crystal structure of (E)-N′-(4-hydroxybenzylidene)-3-nitrobenzohydrazide, providing insights into its molecular conformation and hydrogen bonding network. nih.gov The structural data obtained from single-crystal X-ray diffraction is invaluable for understanding the structure-property relationships in these coordination compounds and for the rational design of new materials with specific functionalities. mdpi.comnih.gov
Supramolecular Chemistry and Self Assembly of Benzohydrazide Systems
Fundamental Principles of Supramolecular Assembly
Supramolecular assembly is the spontaneous association of molecules into well-defined, stable, and functional structures through non-covalent interactions. These interactions, which are individually weaker than covalent bonds, collectively dictate the thermodynamics and kinetics of the assembly process. Key principles governing this phenomenon include:
Molecular Complementarity: The shapes and electronic properties of interacting molecules must be complementary to allow for optimal non-covalent bonding.
Cooperativity: The formation of one non-covalent bond can positively or negatively influence the formation of subsequent bonds, leading to highly stable and specific assemblies.
Hierarchical Assembly: Molecules first form primary structures, which then organize into larger, more complex architectures in a stepwise manner.
Dynamic and Reversible Nature: The non-covalent bonds are often reversible, allowing for error correction and the formation of the most thermodynamically stable structure.
The design of molecules with specific functionalities and recognition sites is paramount to controlling the self-assembly process and achieving desired supramolecular architectures.
Critical Role of Hydrogen Bonding in Directed Self-Assembly and Crystal Engineering
Hydrogen bonding is a powerful and highly directional non-covalent interaction that plays a pivotal role in the self-assembly of benzohydrazide (B10538) systems. The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (C=O, -NO2, and N atoms) in molecules like 4-hydroxy-3-nitrobenzohydrazide and its derivatives facilitates the formation of intricate and predictable hydrogen-bonding networks. researchgate.netnih.govconsensus.appst-andrews.ac.ukiucr.org
In the crystal structure of (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide, intermolecular N—H⋯O, O—H⋯N, O—H⋯O, and C—H⋯O hydrogen bonds are instrumental in linking the molecules into layers. nih.govconsensus.app Similarly, in N′-(3-hydroxybenzylidene)-4-nitrobenzohydrazide, four molecules are linked by a specific R44(12) motif involving strong O—H⋯O and N—H⋯O hydrogen bonds. nih.gov These directional interactions are fundamental to crystal engineering, allowing for the rational design and prediction of crystal packing and, consequently, the material's properties. The formation of these hydrogen-bonded networks significantly stabilizes the resulting supramolecular architectures. iucr.orgtandfonline.com
The following table summarizes the hydrogen bond geometries observed in a related benzohydrazide derivative, highlighting the specific donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and the angle of the interaction.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N2—H2···O1 | 0.91 (2) | 2.11 (2) | 2.931 (2) | 149.3 (16) |
| O1—H1···O2 | 0.85 (2) | 1.82 (2) | 2.6573 (17) | 167 (2) |
Data for N′-(3-hydroxybenzylidene)-4-nitrobenzohydrazide. nih.gov
Contribution of π-Stacking Interactions to Supramolecular Architectures
In the crystal structure of (E)-N′-(4-hydroxybenzylidene)-3-nitrobenzohydrazide, intralayer π–π stacking interactions with a centroid-to-centroid distance of 3.635 (2) Å are observed, further stabilizing the hydrogen-bonded layers. nih.gov Similarly, N′-(3-hydroxybenzylidene)-4-nitrobenzohydrazide exhibits weak π-electron ring–π-electron ring interactions with a centroid-centroid distance of 3.6803 (16) Å. nih.gov In some cases, as with N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate, a supramolecular three-dimensional architecture is created by a combination of hydrogen bonds and weak C—Cl⋯π and π–π interactions, with a centroid–centroid distance of 4.0395 (14) Å. iucr.org The geometry and strength of these interactions are influenced by the substituents on the benzene (B151609) rings.
Exploration of Molecular Recognition and Self-Organization Processes
Molecular recognition is the specific binding of a substrate molecule to a receptor molecule, driven by the same non-covalent forces that govern self-assembly. st-andrews.ac.uk In the context of benzohydrazide systems, the functional groups present on the molecule allow for specific recognition events that guide the self-organization process. eurekaselect.com The interplay between hydrogen bonding and π-stacking interactions dictates how individual molecules recognize each other and assemble into larger, ordered structures. mdpi.com
The process of self-organization in these systems can be viewed as a molecular algorithm, where the information encoded in the chemical structure of the benzohydrazide derivative directs its assembly into a predictable supramolecular architecture. For instance, the specific arrangement of donor and acceptor groups can lead to the formation of defined motifs, like the R44(12) ring observed in N′-(3-hydroxybenzylidene)-4-nitrobenzohydrazide. nih.gov The study of these processes is crucial for understanding how to control the structure and function of the resulting materials. rsc.org
Design Concepts for Benzohydrazide-Based Supramolecular Materials
The predictable self-assembly behavior of benzohydrazides makes them attractive targets for the design of new supramolecular materials with tailored properties. rsc.org By systematically modifying the chemical structure of the benzohydrazide core, researchers can tune the non-covalent interactions and thus control the resulting supramolecular architecture and function.
Key design concepts include:
Metal Coordination: Benzohydrazides can act as ligands, coordinating with metal ions to form metallosupramolecular structures. This adds another layer of control over the assembly process and can introduce new functionalities, such as catalytic activity or specific recognition properties. researchgate.net
Solvent Effects: The choice of solvent can significantly influence the self-assembly process by competing for hydrogen bonding sites and affecting the strength of hydrophobic and π-stacking interactions.
Hierarchical Assembly: Designing molecules that can first self-assemble into primary structures (e.g., nanofibers) which then further organize into larger three-dimensional networks is a powerful strategy for creating complex materials. mdpi.com
These design principles have been applied to create a range of benzohydrazide-based materials, including organogelators, chemosensors, and materials for selective extraction. rsc.orgresearchgate.netresearchgate.net
Advanced Analytical Methodologies for Compound Analysis in Chemical Research
Chromatographic Purity Assessment Techniques
The purity of a synthesized compound is a critical parameter that influences its chemical and biological properties. Thin Layer Chromatography (TLC) is a widely used technique for the rapid assessment of purity and monitoring the progress of chemical reactions. umsha.ac.irijpsr.comnih.govnih.govwalshmedicalmedia.comresearchgate.net
In the context of benzohydrazide (B10538) derivatives, TLC is employed to ascertain the completion of the reaction and the purity of the final product. umsha.ac.irijpsr.comnih.govnih.gov For instance, the synthesis of various benzohydrazide derivatives is monitored using pre-coated TLC plates with silica (B1680970) gel GF254, and the spots are visualized under UV light. umsha.ac.irnih.govnih.gov This allows for a qualitative assessment of the presence of starting materials, intermediates, and the desired product.
The choice of the mobile phase (solvent system) is crucial for achieving good separation of the components in the reaction mixture. Different solvent systems can be tested to find the optimal conditions for separating the target compound from any impurities. While specific Rf values for 4-Hydroxy-3-nitrobenzohydrazide are not detailed in the provided results, the general methodology involves spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system. The presence of a single spot indicates a high degree of purity, whereas multiple spots suggest the presence of impurities.
Table 1: Application of TLC in Monitoring Benzohydrazide Synthesis
| Feature | Description | Reference |
| Stationary Phase | Silica gel GF254 coated on glass or aluminum plates | nih.govnih.gov |
| Visualization | UV light | umsha.ac.irnih.govnih.gov |
| Application | Monitoring reaction progress and assessing purity | umsha.ac.irijpsr.comnih.govnih.gov |
| Interpretation | A single spot suggests a pure compound |
Development and Validation of Quantitative and Qualitative Analytical Methods
The development and validation of analytical methods are essential to ensure the reliability and accuracy of data. For this compound and related nitroaromatic compounds, this involves establishing procedures for both their identification (qualitative analysis) and the determination of their concentration (quantitative analysis). rsc.orgtdx.cat
Qualitative Analysis:
Qualitative methods aim to confirm the identity of the compound. Spectroscopic techniques are central to this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For benzohydrazide derivatives, characteristic absorption bands for N-H, C=O, and C=N groups are observed. umsha.ac.irnih.gov For instance, in a related compound, N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide, characteristic peaks were observed for H-O (3523 cm⁻¹), N-H (3471 cm⁻¹), and C=O (1643 cm⁻¹). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the number and types of protons and carbon atoms. umsha.ac.irnih.govresearchgate.net In the analysis of benzohydrazide derivatives, the chemical shifts and integration of the signals in the ¹H NMR spectrum, along with the signals in the ¹³C NMR spectrum, are used to confirm the proposed structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. ijpsr.comaip.org
Quantitative Analysis:
Quantitative analysis of nitroaromatic compounds can be challenging due to their neutral nature and potential lack of ionization efficiency in techniques like LC-MS. rsc.org However, methods can be developed and validated to overcome these challenges.
One approach involves chemical derivatization to introduce an ionizable group, thereby enhancing detection sensitivity in LC-MS. rsc.org For instance, nitroaromatic compounds can be reduced to their corresponding aromatic amines, which are more readily ionized. rsc.org The validation of such a method would involve assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. tdx.catresearchgate.net
High-Performance Liquid Chromatography (HPLC) with UV detection is another common technique for the quantitative analysis of nitroaromatic compounds due to their strong UV absorption. rsc.org Method validation would ensure that the method is suitable for its intended purpose, which in this case would be the accurate quantification of this compound.
Table 2: Analytical Techniques for Qualitative and Quantitative Analysis
| Technique | Application | Information Provided | Reference |
| IR Spectroscopy | Qualitative | Functional groups | umsha.ac.irnih.gov |
| NMR Spectroscopy | Qualitative | Molecular structure | umsha.ac.irnih.govresearchgate.net |
| Mass Spectrometry | Qualitative | Molecular weight, structural fragments | ijpsr.comaip.org |
| HPLC-UV | Quantitative | Concentration | rsc.org |
| LC-MS (with derivatization) | Quantitative | Trace level concentration | rsc.org |
Implementation of Modern Analytical Techniques in Organic and Inorganic Synthesis Characterization
The characterization of newly synthesized compounds like this compound relies heavily on a suite of modern analytical techniques to confirm their structure and purity. oregonstate.eduisca.me The synthesis of such compounds, often involving the reaction of a substituted benzohydrazide with an aldehyde, necessitates rigorous characterization of the final product. nih.govnih.gov
The synthesis of this compound itself can be achieved through the condensation reaction of 4-hydroxybenzohydrazide and 3-nitrobenzaldehyde (B41214). nih.gov The resulting compound's structure is then elucidated using a combination of spectroscopic methods.
X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of a crystalline compound. For (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide, a closely related compound, single-crystal X-ray diffraction confirmed the E conformation about the C=N double bond and provided precise bond lengths and angles. nih.gov Such analysis is crucial for understanding the molecule's stereochemistry and intermolecular interactions. nih.govnih.gov
Spectroscopic Characterization: As mentioned previously, a combination of FT-IR, ¹H NMR, and ¹³C NMR spectroscopy is indispensable for the structural confirmation of synthesized benzohydrazide derivatives. umsha.ac.irnih.govbohrium.com For instance, the synthesis of N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide was confirmed by detailed analysis of its FT-IR, ¹H NMR, and ¹³C NMR spectra, which showed all the expected signals corresponding to its structure. nih.gov
Elemental Analysis: This technique determines the elemental composition of a compound, providing further evidence for its proposed molecular formula. bme.hutandfonline.com The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the expected formula.
The integration of these modern analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and purity, which are fundamental for any subsequent studies or applications.
Table 3: Modern Analytical Techniques for Characterization
| Technique | Purpose | Key Findings for Related Compounds | Reference |
| X-ray Crystallography | Determination of 3D molecular structure | Confirmed E conformation of C=N bond | nih.govnih.gov |
| FT-IR Spectroscopy | Identification of functional groups | Characteristic N-H, C=O, O-H stretches | umsha.ac.irnih.govtandfonline.com |
| ¹H & ¹³C NMR Spectroscopy | Elucidation of detailed molecular structure | Confirmed proton and carbon environments | umsha.ac.irnih.govresearchgate.netbohrium.com |
| Elemental Analysis | Confirmation of elemental composition | Matched calculated C, H, N percentages | bme.hutandfonline.com |
Future Research Directions and Emerging Trends in 4 Hydroxy 3 Nitrobenzohydrazide Research
Innovation in Green and Sustainable Synthetic Routes
The development of environmentally friendly methods for synthesizing 4-Hydroxy-3-nitrobenzohydrazide and its derivatives is a key area of future research. Traditional synthetic methods often involve hazardous reagents and solvents. Researchers are now focusing on "green" chemistry principles to minimize environmental impact.
One promising approach is the use of recyclable solvents like polyethylene (B3416737) glycol (PEG) 400. scielo.br Studies have shown that PEG 400 can be an effective and reusable medium for the synthesis of related benzohydrazide (B10538) derivatives, offering high product yields under mild reaction conditions. scielo.br Another green approach involves microwave-assisted synthesis, which can accelerate reaction rates and improve yields, reducing energy consumption and the need for harsh solvents. ijpsr.com The use of water as a solvent, when feasible, represents another significant step towards a more sustainable process. derpharmachemica.com
Future research will likely focus on:
Developing catalytic systems that are highly efficient and can be easily recovered and reused.
Exploring one-pot synthesis methods to reduce the number of reaction steps and minimize waste. koreascience.kr
Utilizing bio-based starting materials to further enhance the sustainability of the synthesis process.
Integration of Machine Learning and Artificial Intelligence for Accelerated Materials Discovery and Chemical Design
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and design of new materials based on the this compound scaffold. These computational tools can analyze vast datasets of chemical information to predict the properties of new compounds and optimize their structures for specific applications. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods and ML algorithms to correlate molecular descriptors with biological or chemical activity, are becoming increasingly sophisticated. ijcrt.org These models can guide the design of novel benzohydrazide derivatives with enhanced properties, reducing the time and cost associated with traditional trial-and-error approaches. ijcrt.org
Key areas for future development include:
Generative Models: Using AI to generate novel molecular structures with desired properties from scratch. mdpi.com
Predictive Modeling: Enhancing the accuracy of models that predict properties such as solubility, reactivity, and biological activity. ijcrt.org
Reaction Optimization: Employing ML algorithms to predict optimal reaction conditions, leading to higher yields and purities. beilstein-journals.org
The integration of AI into the research pipeline will enable a more targeted and efficient approach to developing new this compound-based materials. mdpi.com
Development of Advanced in situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes that this compound undergoes during reactions and in different environments is crucial for optimizing its applications. Advanced in situ characterization techniques allow researchers to observe these processes in real-time, providing invaluable insights into reaction mechanisms and material transformations.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the formation and transformation of benzohydrazide derivatives during a chemical reaction. derpharmachemica.comaip.org For solid-state transformations and the study of coordination complexes, in situ X-ray diffraction can reveal changes in the crystal structure as they occur.
Future research will likely involve:
The development of new and improved in situ cells for studying reactions under a wider range of conditions (e.g., high pressure, high temperature).
The combination of multiple in situ techniques to obtain a more complete picture of complex processes.
The use of computational modeling to interpret in situ data and provide a deeper understanding of the underlying chemical and physical phenomena.
Exploration of Novel Benzohydrazide-Derived Coordination Architectures with Tunable Properties
Benzohydrazides, including this compound, are excellent ligands for forming coordination complexes with a variety of metal ions. mdpi.combiointerfaceresearch.com These complexes can exhibit a wide range of interesting properties, including catalytic activity, magnetism, and luminescence, making them promising materials for various applications. researchgate.netiucr.org
The structure and properties of these coordination architectures can be tuned by carefully selecting the metal ion, the benzohydrazide ligand, and any co-ligands, as well as by controlling the reaction conditions. researchgate.netrsc.org For instance, the use of different lanthanide ions with benzohydrazide ligands has led to the formation of both discrete molecules and one-dimensional coordination polymers with distinct properties. rsc.org
Future research in this area will focus on:
The synthesis of new multidimensional coordination polymers and metal-organic frameworks (MOFs) with tailored pore sizes and functionalities.
The investigation of the relationship between the structure of the coordination complex and its physical and chemical properties. iucr.org
The exploration of the potential applications of these materials in areas such as gas storage, separation, catalysis, and sensing. iucr.orgrsc.org
Fundamental Investigations into Reaction Kinetics and Thermodynamics for Deeper Chemical Understanding
A thorough understanding of the reaction kinetics and thermodynamics of this compound is essential for controlling its reactivity and predicting its behavior in different chemical systems. researchgate.net Kinetic studies can provide information about reaction rates and mechanisms, while thermodynamic studies can reveal the feasibility and spontaneity of a reaction. researchgate.netcopernicus.org
For example, kinetic studies on the acetylation of benzohydrazide derivatives have provided insights into the reaction mechanism, suggesting a stepwise process with the nucleophilic attack as the rate-determining step. researchgate.net Thermodynamic data can be used to predict the equilibrium position of a reaction and to optimize reaction conditions to maximize product yield.
Future research directions will include:
Detailed kinetic studies of the various reactions involving this compound, including its synthesis, derivatization, and degradation.
The use of computational methods, such as density functional theory (DFT), to calculate thermodynamic parameters and to model reaction pathways. wisc.edu
The investigation of the influence of solvent, temperature, and catalysts on the kinetics and thermodynamics of these reactions.
By gaining a deeper understanding of the fundamental chemical principles governing the behavior of this compound, researchers will be better equipped to design and develop new materials and applications based on this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
